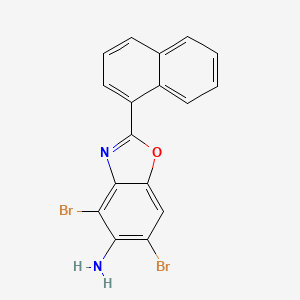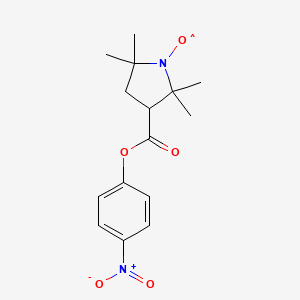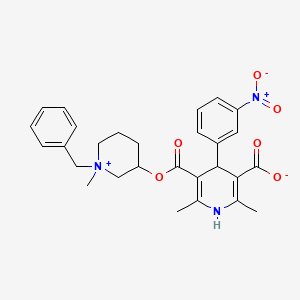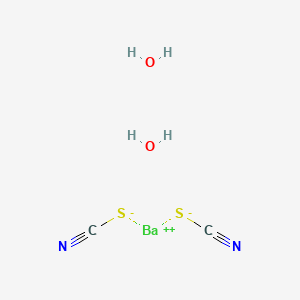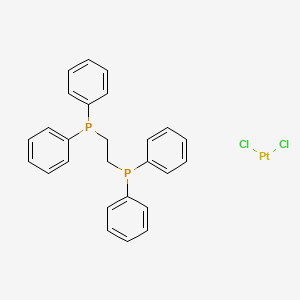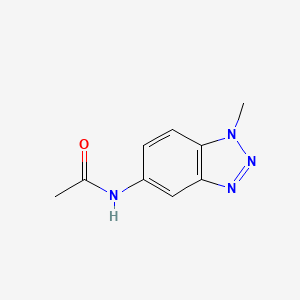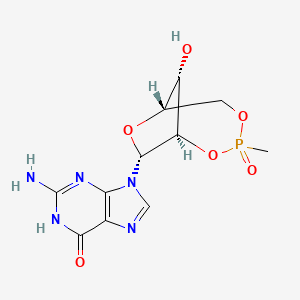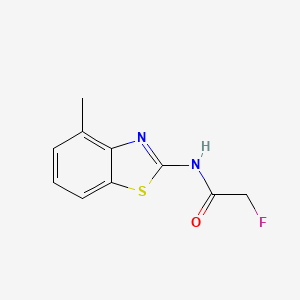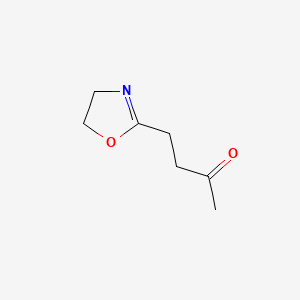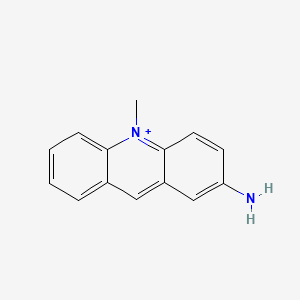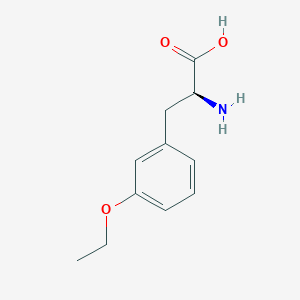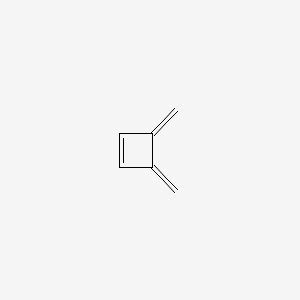![molecular formula C9H14N2 B13814742 4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole CAS No. 6200-66-4](/img/structure/B13814742.png)
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole is a heterocyclic organic compound with the molecular formula C₉H₁₄N₂ It is characterized by a fused ring system consisting of a cyclooctane ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorocyclooctanone with formamide in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Imidazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated or partially saturated imidazole derivatives.
Substitution: Various substituted imidazole compounds depending on the reagents used.
Scientific Research Applications
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclooctane: A saturated hydrocarbon with a similar ring structure but lacking the imidazole ring.
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Cyclooctene: An unsaturated hydrocarbon with a similar ring structure but containing a double bond.
Uniqueness
4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole is unique due to its fused ring system, combining the properties of both cyclooctane and imidazole. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
6200-66-4 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4,5,6,7,8,9-hexahydro-1H-cycloocta[d]imidazole |
InChI |
InChI=1S/C9H14N2/c1-2-4-6-9-8(5-3-1)10-7-11-9/h7H,1-6H2,(H,10,11) |
InChI Key |
NISVEPYYTRFJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


